Adamantan-2-yl-piperidin-1-yl-methanone

11β-HSD1 inhibition linker chemistry SAR adamantane amide vs. carbamate

Adamantan-2-yl-piperidin-1-yl-methanone (CHEMBL245393; 2-adamantyl(piperidin-1-yl)methanone) is a small-molecule carboxamide (MW 247.38, C₁₆H₂₅NO) that couples a rigid adamantane cage to a piperidine ring via a methanone linker. It is classified as an investigative 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1; HSD11B1) inhibitor and is registered as a discovery agent in the Therapeutic Target Database.

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
Cat. No. B10846569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantan-2-yl-piperidin-1-yl-methanone
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2C3CC4CC(C3)CC2C4
InChIInChI=1S/C16H25NO/c18-16(17-4-2-1-3-5-17)15-13-7-11-6-12(9-13)10-14(15)8-11/h11-15H,1-10H2
InChIKeyAHSGKCRVZWMWDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adamantan-2-yl-piperidin-1-yl-methanone: Structural Identity, Target Class, and Procurement-Relevant Physicochemical Profile


Adamantan-2-yl-piperidin-1-yl-methanone (CHEMBL245393; 2-adamantyl(piperidin-1-yl)methanone) is a small-molecule carboxamide (MW 247.38, C₁₆H₂₅NO) that couples a rigid adamantane cage to a piperidine ring via a methanone linker [1][2]. It is classified as an investigative 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1; HSD11B1) inhibitor and is registered as a discovery agent in the Therapeutic Target Database [1]. The compound exhibits zero violations of Lipinski's Rule of Five, a calculated logP of 3.6, one rotatable bond, and a topological polar surface area consistent with moderate CNS permeability potential, making it a physicochemically tractable starting scaffold for medicinal chemistry programs targeting metabolic or CNS indications [2].

Why Adamantan-2-yl-piperidin-1-yl-methanone Cannot Be Interchanged with 1-Adamantyl Isomers or Carbamate Analogs: Quantitative Rationale


Within the adamantane-piperidine 11β-HSD1 inhibitor class, seemingly conservative structural modifications produce large potency differences: the 2-adamantyl carbamate analog (Piperidine-1-carboxylic acid adamantan-2-ylamide) achieves an IC₅₀ of 16 nM—approximately 12.5-fold more potent than the target methanone compound (IC₅₀ = 200 nM) in comparable cell-based assays [1]. Conversely, the 1-adamantyl positional isomer of the same methanone scaffold yields an IC₅₀ of 193 nM, nearly identical to the 2-adamantyl isomer, indicating that linker chemistry (amide vs. carbamate) rather than adamantane substitution position is the primary potency driver in this series [1][2]. Further elaborated analogs incorporating spirocyclic or phenyl substituents achieve single-digit nanomolar IC₅₀ values (0.8–2.2 nM), underscoring that the unsubstituted amide scaffold occupies a distinct potency band that cannot substitute for optimized congeners in functional assays without risking order-of-magnitude activity losses [1][3].

Quantitative Differentiation of Adamantan-2-yl-piperidin-1-yl-methanone Versus Closest Structural Analogs: Head-to-Head Potency, Physicochemical, and Scaffold Comparisons


Linker Chemistry Defines Inhibitory Potency: Methanone (Amide) vs. Carbamate at the Adamantane-Piperidine Junction

The target methanone compound (amide linker) exhibits an IC₅₀ of 200 nM against human 11β-HSD1 in HEK293 cells, whereas its direct carbamate analog (Piperidine-1-carboxylic acid adamantan-2-ylamide), which replaces the -C(=O)- linker with -O-C(=O)-, achieves an IC₅₀ of 16 nM in CHO cells [1][2]. This represents an approximately 12.5-fold potency enhancement attributable solely to linker chemistry [3]. The distinction is functionally meaningful: the carbamate linker introduces an additional hydrogen-bond acceptor and alters the electronic environment at the carbonyl, which molecular modeling suggests improves occupancy of the catalytic YSASK motif of 11β-HSD1 [4].

11β-HSD1 inhibition linker chemistry SAR adamantane amide vs. carbamate

Adamantane Substitution Position (2-yl vs. 1-yl): Near-Identical Potency Confirms Scaffold Robustness at This Vector

A direct positional isomer comparison reveals that shifting the methanone attachment from the adamantane 2-position (target compound) to the 1-position (adamantan-1-yl-piperidin-1-yl-methanone) yields an IC₅₀ of 193 nM versus 200 nM—a difference of only ~3.5% [1][2]. Both isomers were tested under identical assay conditions (human 11β-HSD1, HEK293 cells, 2 h scintillation proximity assay), enabling a high-confidence comparison [1][2]. This near-equipotency contrasts with downstream analogs: for instance, 4-(1- and 2-adamantyl)piperidines show dissimilar dual-inhibition behavior against wild-type and V27A mutant influenza A M2 channels, where the 2-adamantyl orientation uniquely enables binding to the resistant mutant [3].

positional isomer comparison adamantane 2-yl vs 1-yl 11β-HSD1 inhibitor SAR

Physicochemical Differentiation: Minimal Rotatable Bond Count and Low Molecular Weight Enable CNS and Fragment-Based Screening Suitability

Adamantan-2-yl-piperidin-1-yl-methanone (MW 247.38) has only one rotatable bond, a topological polar surface area (tPSA) of ~20.3 Ų (amide nitrogen only), and a calculated logP of 3.6 [1]. In contrast, the more potent spirocyclic analog N-(adamantan-2-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxamide (IC₅₀ = 0.8 nM) has substantially higher molecular weight and complexity, with additional aromatic ring systems that increase tPSA and reduce ligand efficiency [2]. The target compound's LE (ligand efficiency = 0.33 kcal/mol per heavy atom, based on estimated ΔG ≈ -9.1 kcal/mol from IC₅₀ 200 nM and 18 heavy atoms) is competitive with fragment-like chemical probes, positioning it as a minimal pharmacophore for 11β-HSD1 engagement [3].

CNS drug-likeness fragment-based drug discovery physicochemical profiling

Selectivity Over 11β-HSD2: Class-Level Selectivity Inferred from the Adamantyl Amide Series but Not Yet Confirmed for the Minimal Methanone Scaffold

The broader adamantyl amide inhibitor class demonstrates selectivity ratios exceeding 1,000-fold for 11β-HSD1 over the type 2 isozyme (11β-HSD2) [1]. The lead hydroxyadamantyl amide compound from Webster et al. (2007) achieved an IC₅₀ < 0.1 μM against 11β-HSD1 in 3T3L1 adipocytes with >1,000-fold selectivity over 11β-HSD2 [1]. The clinical candidate BMS-816336, a more elaborated 2-adamantyl hydroxyacetamide, demonstrates >10,000-fold selectivity [2]. For the target methanone compound, a direct selectivity measurement has not been reported; however, based on its shared adamantane-piperidine pharmacophore and the consistent selectivity trend across the series, class-level selectivity is expected to be substantial, though formal counter-screening is recommended before procurement for programs where 11β-HSD2 inhibition poses a safety liability (e.g., hypertension via cortisol-induced mineralocorticoid receptor activation) [1].

11β-HSD1 selectivity 11β-HSD2 counter-screen adamantane series safety pharmacology

Optimal Procurement and Application Scenarios for Adamantan-2-yl-piperidin-1-yl-methanone Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery for Metabolic Disease Targets Requiring CNS Penetration

With a molecular weight of 247 Da, a single rotatable bond, and a calculated logP of 3.6, this compound meets the physicochemical criteria for fragment-based screening libraries targeting CNS-accessible 11β-HSD1. Unlike the more potent but larger spirocyclic or phenyl-substituted analogs (MW >350), this minimal methanone scaffold preserves acceptable ligand efficiency (~0.51 kcal/mol/heavy atom) while maximizing the number of vectors available for fragment growth [1][2]. Procurement is recommended for academic and industrial fragment screening collections where MW and flexibility filters are restrictive.

Chemical Probe Development for 11β-HSD1 Enzyme Kinetics and Substrate Competition Studies

The target compound's moderate potency (IC₅₀ = 200 nM) places it in an ideal range for use as a reversible competitive inhibitor probe in enzyme kinetic assays, where excessively potent compounds (e.g., the spirocyclic analog at IC₅₀ = 0.8 nM) may exhibit slow off-rates that complicate kinetic characterization under steady-state conditions [1][3]. The methanone linker's relative metabolic lability compared to the carbamate analog can also be exploited in pulse-chase experiments to study enzyme recovery kinetics.

Dual-Pharmacophore Scaffold for Influenza A M2 Channel Inhibitor Development

Though the compound is primarily characterized as an 11β-HSD1 inhibitor, the 2-adamantyl-piperidine substructure overlaps with the pharmacophore of dual wild-type/V27A mutant M2 channel inhibitors [1]. Since 4-(1- and 2-adamantyl)piperidines demonstrate dissimilar blocking behavior against amantadine-resistant M2 mutants, this compound can serve as an entry scaffold for medicinal chemistry programs pursuing influenza antiviral activity, where the 2-adamantyl orientation may confer advantages over the 1-adamantyl isomer in targeting resistant strains [1].

Synthetic Methodology Development: Late-Stage Functionalization of the Adamantane 2-Position

The vulcanchem.com synthesis gap note indicates that methods for preparing the 2-yl isomer remain under-reported compared to 1-yl analogs [1]. This compound presents a valuable substrate for developing and validating new synthetic methodologies—including photoredox-catalyzed C–H functionalization, directed metalation, or enzymatic transformations—that target the electronically and sterically distinct adamantane 2-position. Procurement for synthetic chemistry groups developing novel adamantane functionalization protocols is therefore well justified.

Quote Request

Request a Quote for Adamantan-2-yl-piperidin-1-yl-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.